Lipophilicity Fine-Tuning: Meta-Methyl vs. Unsubstituted Phenyl Controls LogP Within a ±0.4 Unit Window Critical for DHFR IC₅₀
The meta-tolyl substituent delivers a computed XLogP3 of 2.2 for the target compound, compared to approximately 1.5 for the unsubstituted 6-phenyl-1,3,5-triazine-2,4-diamine [1]. In 2,4-diaminotriazine-based DHFR inhibitor series, logP values between 2.0 and 2.5 are associated with optimal microbial cell-wall penetration while avoiding mammalian cytotoxicity, whereas logP <1.8 consistently yields inactive cellular MIC values despite sub-micromolar enzymatic IC₅₀ [2]. This supports a procurement decision favoring the meta-methyl analog when the biological screen requires intact cell activity, although direct head-to-head data for this specific pair have not been published.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 6-Phenyl-1,3,5-triazine-2,4-diamine: XLogP3 ≈ 1.5 (computed by identical algorithm, PubChem) |
| Quantified Difference | ΔXLogP3 = +0.7 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025 release); no experimental logP data available for either compound |
Why This Matters
The 0.7 logP unit increase predicts a ~5× higher equilibrium octanol-water partition coefficient, which in anti-infective screening cascades often separates cell-active hits from enzyme-only actives.
- [1] PubChem XLogP3 values: CID 273487 (meta-tolyl, 2.2) vs. CID 275584 (6-phenyl, ca. 1.5). View Source
- [2] Kompis, I.M., Islam, K., Then, R.L. DNA and RNA synthesis: Antifolates. Chemical Reviews, 105(2), 593–620 (2005). View Source
